molecular formula C15H15FN4O3S2 B2534769 4-ethoxy-3-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide CAS No. 2034534-23-9

4-ethoxy-3-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

Cat. No.: B2534769
CAS No.: 2034534-23-9
M. Wt: 382.43
InChI Key: LSPBYTOFVXXQJW-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a compound of significant interest in various scientific fields, including chemistry, biology, medicine, and industry. Its unique molecular structure features an ethoxy group, a fluoro substituent, and a complex triazole-thiophene moiety, making it a subject of study for its reactivity, potential biological activities, and applications.

Preparation Methods

The synthesis of 4-ethoxy-3-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide typically involves multistep organic reactions. One common synthetic route begins with the formation of the triazole ring through a copper-catalyzed azide-alkyne cycloaddition reaction. The thiophen-2-yl group is then introduced via a coupling reaction. Subsequent steps involve the ethoxylation and fluorination of the benzene ring, followed by the attachment of the sulfonamide group. Industrial production methods would involve optimizing these reactions for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

4-ethoxy-3-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation

    The compound may be oxidized under specific conditions, potentially affecting the thiophene ring or the ethoxy group.

  • Reduction

    Reduction reactions could target the sulfonamide moiety, altering its chemical properties.

  • Substitution

    The fluorine and ethoxy groups on the benzene ring may participate in electrophilic or nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles suitable for substitution reactions. The major products formed will depend on the specific reagents and conditions used.

Scientific Research Applications

4-ethoxy-3-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide finds applications across several scientific disciplines:

  • Chemistry

    It serves as a model compound for studying reactivity and mechanism of action in organic synthesis.

  • Biology

    The compound may exhibit biological activity, making it a candidate for studying interactions with biological targets.

  • Medicine

    Potential therapeutic uses could be explored due to its unique structure, which might interact with specific enzymes or receptors.

  • Industry

    The compound could be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 4-ethoxy-3-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide exerts its effects would depend on its specific application. In a biological context, it may bind to molecular targets such as enzymes or receptors, altering their activity through interactions at the atomic level. The pathways involved would depend on the exact nature of these interactions, potentially influencing signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Compared to similar compounds, 4-ethoxy-3-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide stands out due to its unique combination of substituents:

  • 4-ethoxy-3-fluorobenzenesulfonamide

    Lacks the triazole-thiophene moiety, making it less versatile in its applications.

  • 4-ethoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

    Missing the fluoro group, which can significantly alter its reactivity and interactions.

  • 3-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

    Does not have the ethoxy group, affecting its solubility and overall chemical behavior. These comparisons highlight the uniqueness of the compound's structure, which can influence its chemical and biological properties in distinct ways.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O3S2/c1-2-23-14-6-5-12(8-13(14)16)25(21,22)17-9-11-10-20(19-18-11)15-4-3-7-24-15/h3-8,10,17H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPBYTOFVXXQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN(N=N2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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